molecular formula C9H13ClN2 B1395998 1,2,3,4-Tetrahydroisoquinolin-8-amine hydrochloride CAS No. 1447606-38-3

1,2,3,4-Tetrahydroisoquinolin-8-amine hydrochloride

Cat. No.: B1395998
CAS No.: 1447606-38-3
M. Wt: 184.66 g/mol
InChI Key: GHAWHHCFFKQULA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4-Tetrahydroisoquinolin-8-amine hydrochloride is a chemical compound belonging to the class of isoquinoline alkaloids. Isoquinoline alkaloids are a large group of natural products that exhibit diverse biological activities. The compound is a secondary amine with the chemical formula C9H13ClN2.

Chemical Reactions Analysis

1,2,3,4-Tetrahydroisoquinolin-8-amine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed from these reactions are often isoquinoline derivatives and substituted tetrahydroisoquinolines .

Scientific Research Applications

1,2,3,4-Tetrahydroisoquinolin-8-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential neuroprotective effects and its ability to modulate neurotransmitter systems.

    Medicine: It has shown promise in the treatment of neurodegenerative disorders such as Parkinson’s disease and Alzheimer’s disease.

    Industry: The compound is used in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroisoquinolin-8-amine hydrochloride involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly the dopaminergic and serotonergic systems, which are crucial in the regulation of mood, cognition, and motor functions. The compound’s neuroprotective effects are attributed to its ability to inhibit oxidative stress and reduce neuroinflammation .

Comparison with Similar Compounds

1,2,3,4-Tetrahydroisoquinolin-8-amine hydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and therapeutic potential .

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-8-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;/h1-3,11H,4-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAWHHCFFKQULA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC=C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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